molecular formula C13H9N3O2 B2981122 2-Phenyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid CAS No. 1368237-26-6

2-Phenyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid

Cat. No.: B2981122
CAS No.: 1368237-26-6
M. Wt: 239.234
InChI Key: QHWQUJVXTXQKIJ-UHFFFAOYSA-N
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Description

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a high-value chemical building block designed for pharmaceutical research and development. This compound features the [1,2,4]triazolo[1,5-a]pyridine core structure, which is recognized in medicinal chemistry for its resemblance to purine bases, making it a potential bioisostere in drug design . The scaffold's isoelectronic relationship with purines allows it to mimic these natural structures, facilitating the development of novel therapeutic agents . The specific substitution pattern on this molecule enhances its utility. The phenyl group at the 2-position and the carboxylic acid functionality at the 6-position provide two distinct and valuable sites for further synthetic modification. The carboxylic acid group, in particular, can be used to form amide bonds or other derivatives, enabling the coupling of this heterocyclic core to other molecular fragments . This makes it an ideal intermediate for constructing more complex molecules, such as potential kinase inhibitors or other biologically active compounds that target ATP-binding sites . The synthetic route for related 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine derivatives often involves a copper-catalyzed reaction, highlighting the advanced methodologies employed in its preparation . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)10-6-7-11-14-12(15-16(11)8-10)9-4-2-1-3-5-9/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWQUJVXTXQKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=C(C=CC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-A]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This mechanochemical method is efficient and provides a high yield of the desired product.

Industrial Production Methods

Industrial production methods for 1,2,4-triazolo[1,5-A]pyridines often involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The scalability of this method makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazolopyridines, which can have different biological activities depending on the substituents introduced.

Mechanism of Action

Comparison with Similar Compounds

Key Structural and Functional Insights:

Core Structure Differences :

  • Triazolo-pyridine vs. Triazolo-pyrimidine : Pyridine-based cores (as in the target compound) lack the pyrimidine’s second nitrogen, reducing hydrogen-bonding capacity but enhancing lipophilicity .
  • Substituent Effects :
  • Phenyl vs.
  • Carboxylic Acid vs. Carboxamide : Carboxylic acid groups enhance solubility in polar solvents, while carboxamides (e.g., compounds 5a–v) improve membrane permeability and bioavailability .

Triazolo-pyrimidine carboxamides are synthesized via multi-component Biginelli-like reactions, emphasizing efficiency and diversity-oriented strategies .

Biological Activities :

  • Triazolo-pyrimidine carboxamides (e.g., 5a–v) exhibit antiproliferative activity against cancer cells, with IC50 values in the micromolar range .
  • Pyrimidine-based sulfonamides (e.g., compound 7 in ) show antifungal activity, suggesting the carboxylic acid/sulfonamide groups are critical for target engagement .
  • Herbicidal activity is observed in ALS-inhibiting triazolo-pyrimidine sulfonamides, highlighting the importance of the pyrimidine core for agrochemical applications .

Biological Activity

2-Phenyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazolo-pyridine framework, which is known for its diverse biological activities. The synthesis typically involves microwave-mediated reactions or traditional reflux methods to ensure high yields and purity . The structure can be represented as follows:

CnHmNpOq\text{C}_n\text{H}_m\text{N}_p\text{O}_q

Where nn, mm, pp, and qq correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.

RORγt Inhibition

Recent studies have highlighted the compound's role as a potent inverse agonist of RORγt (Retinoic acid receptor-related orphan receptor gamma t). This activity is crucial in regulating immune responses and has implications in autoimmune diseases. For instance, one derivative of this compound demonstrated an IC50 value of 41 nM in inhibiting RORγt transcriptional activity .

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory effects by modulating cytokine production. In a mouse model induced with IL-18/23, the compound showed dose-dependent inhibition of IL-17A production, indicating its potential in treating inflammatory conditions .

Antiviral Activity

In addition to its immunomodulatory effects, derivatives of this compound have been evaluated for antiviral properties. For example, related compounds have shown efficacy against influenza virus by disrupting protein-protein interactions essential for viral replication .

Study 1: RORγt Inhibition in Autoimmune Models

A study investigated the effects of this compound on autoimmune disease models. Mice treated with the compound exhibited reduced levels of pro-inflammatory cytokines compared to controls. This suggests that the compound could serve as a therapeutic agent for conditions such as psoriasis and rheumatoid arthritis.

Study 2: Antiviral Efficacy Against Influenza

In vitro assays demonstrated that derivatives of this compound effectively inhibited influenza virus replication. The most potent derivative displayed an IC50 value of 3.3 μM against the RdRP PA-PB1 interaction critical for viral lifecycle progression .

Data Tables

Activity IC50 Value (μM) Model Reference
RORγt Inhibition0.041Mouse IL-18/23 model
Antiviral Activity3.3Influenza virus
Anti-inflammatory-Cytokine production assay

Q & A

Q. What are the standard synthetic routes for 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-component condensation reactions. A common approach involves reacting 3-amino-1,2,4-triazole with a substituted pyridine-carbaldehyde derivative under acidic or catalytic conditions. For example, refluxing with acetic acid and cyclizing intermediates (e.g., acetoacetanilide) can yield the triazolopyridine core . Catalysts like Schiff base zinc(II) complexes supported on magnetite nanoparticles improve efficiency under solvent-free conditions (60°C, 8–12 hours), achieving yields up to 85% . Key variables include:
  • Catalyst choice : Homogeneous (e.g., p-toluenesulfonic acid) vs. heterogeneous (e.g., zinc complexes).
  • Temperature : Higher temperatures (>100°C) may degrade sensitive intermediates.
  • Purification : Recrystallization from dioxane or ethanol ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR confirm the triazole-pyridine fusion and phenyl substitution. The carboxylic proton (δ ~12–13 ppm) and aromatic protons (δ 7.2–8.5 ppm) are diagnostic .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity. Mobile phases like acetonitrile/water (70:30) with 0.1% TFA are recommended .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺, m/z calculated for C₁₄H₁₀N₄O₂: 290.08) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize the molecular geometry to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for reactivity predictions. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets is standard .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). The carboxylic acid group may form hydrogen bonds with active-site residues, suggesting inhibitory potential .
  • ADME Prediction : Tools like SwissADME assess bioavailability; the compound’s logP (~2.5) and TPSA (~80 Ų) indicate moderate membrane permeability .

Q. How should researchers address contradictory data in biological assays (e.g., antimicrobial activity vs. cytotoxicity)?

  • Methodological Answer :
  • Dose-Response Studies : Test across a concentration range (0.1–100 µM) to distinguish selective activity from nonspecific toxicity. For example, IC₅₀ values <10 µM in cancer cells with minimal effect on HEK-293 cells suggest therapeutic potential .
  • Mechanistic Follow-Up : Combine transcriptomics and proteomics to identify off-target effects. If cytotoxicity arises from ROS generation (common in triazolopyridines), add antioxidants (e.g., N-acetylcysteine) to assays .
  • Structural Analog Comparison : Compare with derivatives (e.g., 5-phenyl or chloro-substituted analogs) to isolate structure-activity relationships .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Methodological Answer :
  • Salt Formation : React the carboxylic acid with sodium bicarbonate to form a water-soluble sodium salt.
  • Co-Solvent Systems : Use DMSO/PBS (10:90) for stock solutions; avoid prolonged storage (>24 hours) to prevent degradation .
  • Lyophilization : Freeze-dry the compound with trehalose (1:1 ratio) to enhance shelf stability .

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